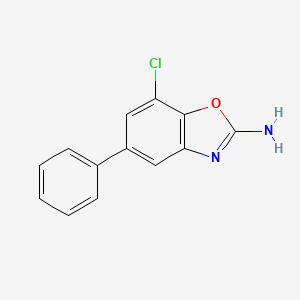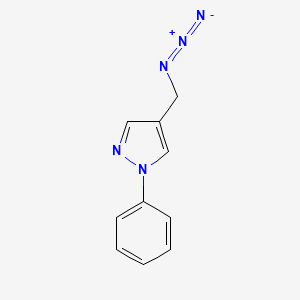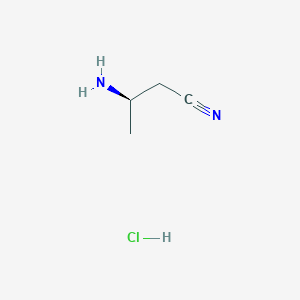
2-amino-N-metil-1,3-oxazol-4-carboxamida
Descripción general
Descripción
2-Amino-N-methyl-1,3-oxazole-4-carboxamide is a heterocyclic organic compound characterized by the presence of an oxazole ring, which is a five-membered ring containing both nitrogen and oxygen atoms
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 2-amino-N-methyl-1,3-oxazole-4-carboxamide is used as a building block for the synthesis of more complex heterocyclic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological macromolecules makes it useful in drug discovery and development.
Medicine: In the medical field, derivatives of 2-amino-N-methyl-1,3-oxazole-4-carboxamide are being investigated for their therapeutic properties. They may have applications in the treatment of various diseases, including cancer and infectious diseases.
Industry: In industry, the compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mecanismo De Acción
Target of Action
Oxazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may also interact with various biological targets.
Mode of Action
It’s known that the electron density from the aryl amine in oxazole compounds is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property might play a role in the interaction of 2-amino-N-methyl-1,3-oxazole-4-carboxamide with its targets.
Biochemical Pathways
Oxazole derivatives have been associated with a wide spectrum of biological activities , suggesting that 2-amino-N-methyl-1,3-oxazole-4-carboxamide may influence multiple biochemical pathways.
Pharmacokinetics
It’s known that the compound is a liquid at room temperature , which could influence its bioavailability.
Result of Action
Given the broad biological activities associated with oxazole derivatives , it’s likely that the compound has diverse effects at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
Oxazole derivatives are known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Oxazole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Oxazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-N-methyl-1,3-oxazole-4-carboxamide typically involves the cyclization of amino acids or their derivatives. One common method is the cyclodehydration of amino acids in the presence of a dehydrating agent such as thionyl chloride. The reaction conditions often require heating and the use of a suitable solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions: 2-Amino-N-methyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolone derivatives.
Reduction: Reduction of the oxazole ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the nitrogen or oxygen atoms.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a catalyst can be employed.
Substitution: Various nucleophiles such as alkyl halides or amines can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Oxazolone derivatives.
Reduction: Amines.
Substitution: Substituted oxazoles or amines.
Comparación Con Compuestos Similares
2-Amino-1,3-oxazole-4-carboxamide: Lacks the methyl group on the nitrogen.
3-Amino-1,3-oxazole-4-carboxamide: Different position of the amino group.
4-Amino-1,3-oxazole-4-carboxamide: Different position of the amino group.
Uniqueness: 2-Amino-N-methyl-1,3-oxazole-4-carboxamide is unique due to the presence of the methyl group on the nitrogen atom, which can influence its reactivity and biological activity compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique chemical properties and reactivity profile contribute to its importance in both research and industry.
Would you like more information on any specific aspect of this compound?
Propiedades
IUPAC Name |
2-amino-N-methyl-1,3-oxazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-7-4(9)3-2-10-5(6)8-3/h2H,1H3,(H2,6,8)(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAEKHRCNQCVPKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=COC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[6-(Tert-butoxy)pyridin-2-yl]ethan-1-amine](/img/structure/B1526201.png)

![3-[(3-Aminophenyl)methyl]-1-(2-chlorophenyl)urea](/img/structure/B1526204.png)

![4-bromo-1-[(2,3-difluorophenyl)methyl]-1H-pyrazole](/img/structure/B1526207.png)



![2-[4-(Chloromethyl)phenyl]acetaldehyde](/img/structure/B1526213.png)



